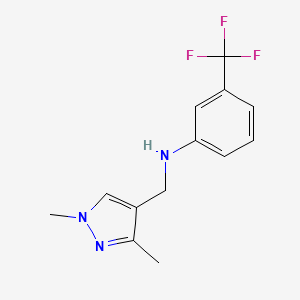

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline

Description

“N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” is an organic compound that features a pyrazole ring substituted with a dimethyl group and a trifluoromethyl group attached to an aniline moiety

Properties

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c1-9-10(8-19(2)18-9)7-17-12-5-3-4-11(6-12)13(14,15)16/h3-6,8,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZXLQLQVVNAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC2=CC=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Aniline Moiety: The final step involves the nucleophilic substitution reaction between the dimethylpyrazole and 3-(trifluoromethyl)aniline under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

Material Science: As a building block for the synthesis of advanced materials with unique properties.

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of “N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)benzamide

- N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)aniline

Uniqueness

“N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline” is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-3-(trifluoromethyl)aniline is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃F₃N₄

- Molecular Weight : 228.23 g/mol

- CAS Number : 400756-28-7

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Highly soluble |

| Log S (ESOL) | -0.64 |

| GI Absorption | High |

| Bioavailability Score | 0.55 |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Pyrazole derivatives have been shown to inhibit key enzymes and pathways involved in cancer progression, including:

- Aurora-A Kinase Inhibition : Compounds similar to this structure have demonstrated significant inhibition of Aurora-A kinase, which is crucial for mitosis. Inhibiting this kinase leads to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines, showing promising results:

- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through assays measuring cell viability and apoptosis markers.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that pyrazole derivatives can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential application in inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

- Study on Hepatocellular Carcinoma : A derivative similar to this compound showed significant cytotoxicity against HepG2 cells with an IC₅₀ value of 17.82 mg/mL .

- Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.